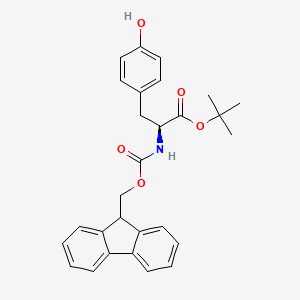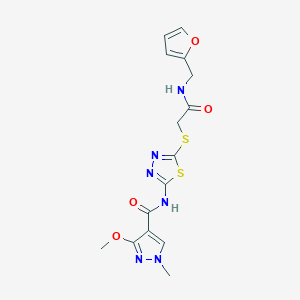![molecular formula C15H22ClN5O B2621040 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea CAS No. 2094203-70-8](/img/structure/B2621040.png)
3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea is a synthetic molecule that has been developed for scientific research purposes. This compound is known for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
The compound 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound has been studied for its potential as a treatment for depression and anxiety disorders.
Wirkmechanismus
The mechanism of action of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, it inhibits the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. By inhibiting CK2, the compound may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea are still being studied. However, it has been shown to have activity against a variety of diseases, as mentioned above. Additionally, the compound has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea in lab experiments is its potential as a therapeutic agent. Additionally, the compound has low toxicity, making it a safe option for use in animal studies. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea. One direction is to continue to study its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound. This could involve designing experiments to test its activity against specific targets or pathways. Finally, future research could focus on optimizing the synthesis method to improve yields and reduce costs.
Synthesemethoden
The synthesis of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea involves a multi-step process. The starting material is 5-chloropyrazine-2-carboxylic acid, which is reacted with 1-(cyclopropylmethyl)piperidin-4-amine to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with N-methylpiperazine to form the final product, 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea.
Eigenschaften
IUPAC Name |
1-[(5-chloropyrazin-2-yl)methyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN5O/c16-14-9-17-13(7-18-14)8-19-15(22)20-12-3-5-21(6-4-12)10-11-1-2-11/h7,9,11-12H,1-6,8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJKGIWAXTCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)NC(=O)NCC3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2620969.png)

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)


![N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2620977.png)

